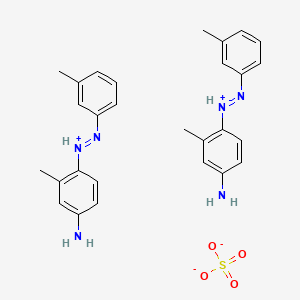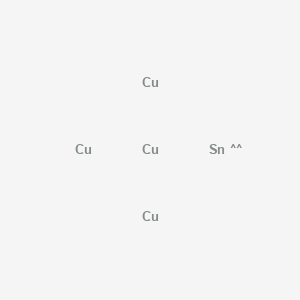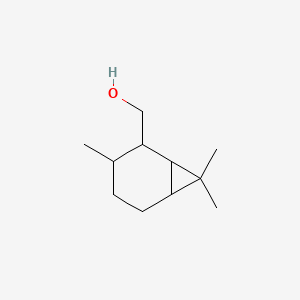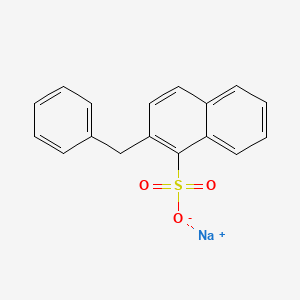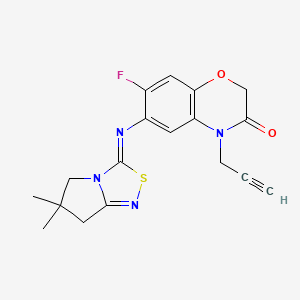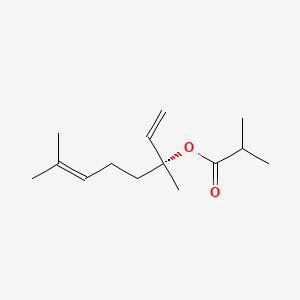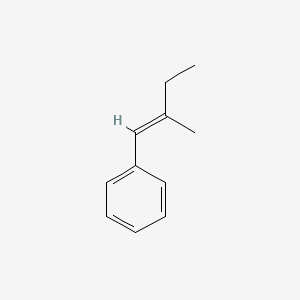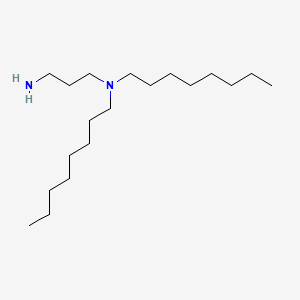
Tetrakis((octanoato-O)cobalt)tetra-mu-oxotitanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium: is a complex organometallic compound with the molecular formula C32H72Co4O12Ti . This compound features cobalt and titanium atoms coordinated with octanoate ligands and oxo bridges, making it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium typically involves the reaction of cobalt octanoate with a titanium precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The process involves:
Mixing cobalt octanoate and titanium isopropoxide: in a suitable solvent.
Heating the mixture: to facilitate the formation of the desired complex.
Purification: of the product through crystallization or other separation techniques.
Industrial Production Methods
While specific industrial production methods for Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Various ligands like phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) and titanium(IV) species, while reduction may produce cobalt(II) and titanium(III) species.
Applications De Recherche Scientifique
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis and polymerization reactions.
Material Science: The compound is studied for its potential in developing new materials with unique properties.
Biological Studies: Research is conducted to explore its interactions with biological molecules and potential medicinal applications.
Industrial Applications: It is investigated for use in coatings, pigments, and other industrial products.
Mécanisme D'action
The mechanism by which Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium exerts its effects involves the coordination of cobalt and titanium centers with ligands. The oxo bridges facilitate electron transfer between the metal centers, enabling various catalytic and redox reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxozirconium
- Tetrakis[(octanoato-O)cobalt]tetra-mu-oxovanadium
Uniqueness
Tetrakis[(octanoato-O)cobalt]tetra-mu-oxotitanium is unique due to its specific combination of cobalt and titanium centers, which imparts distinct catalytic and redox properties. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
84176-59-0 |
|---|---|
Formule moléculaire |
C32H72Co4O12Ti |
Poids moléculaire |
932.5 g/mol |
Nom IUPAC |
cobalt;octanoic acid;titanium;tetrahydrate |
InChI |
InChI=1S/4C8H16O2.4Co.4H2O.Ti/c4*1-2-3-4-5-6-7-8(9)10;;;;;;;;;/h4*2-7H2,1H3,(H,9,10);;;;;4*1H2; |
Clé InChI |
FMXFTTQGFITYLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.O.O.O.O.[Ti].[Co].[Co].[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)
